molecular formula C22H28FN3O B10964666 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide

Cat. No.: B10964666
M. Wt: 369.5 g/mol
InChI Key: AKIDIOKGMDMOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide is a synthetic compound known for its diverse biological activities. It is often used in scientific research due to its ability to interact with various molecular targets, making it a valuable tool in the study of cellular processes and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide typically involves the reaction of 2,3-dimethylphenylpiperazine with 4-fluorophenylethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, often at elevated temperatures, to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide is widely used in scientific research due to its ability to modulate various biological pathways. Some of its applications include:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as receptors and enzymes. It can modulate the activity of these targets, leading to changes in cellular processes. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide
  • 2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
  • 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

Uniqueness

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications .

Properties

Molecular Formula

C22H28FN3O

Molecular Weight

369.5 g/mol

IUPAC Name

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide

InChI

InChI=1S/C22H28FN3O/c1-17-4-3-5-21(18(17)2)26-14-12-25(13-15-26)16-22(27)24-11-10-19-6-8-20(23)9-7-19/h3-9H,10-16H2,1-2H3,(H,24,27)

InChI Key

AKIDIOKGMDMOBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NCCC3=CC=C(C=C3)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.